8-Iodoguanosine monohydrate
Description
8-Iodoguanosine monohydrate is a modified nucleoside derivative where an iodine atom substitutes the hydrogen at the 8-position of the guanine base. This structural modification distinguishes it from canonical guanosine and confers unique chemical and biochemical properties. The monohydrate form likely enhances stability through hydration, a common feature in nucleoside derivatives to improve crystallinity and shelf life.
Properties
CAS No. |
65817-44-9 |
|---|---|
Molecular Formula |
C10H14IN5O6 |
Molecular Weight |
427.15 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H12IN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |
InChI Key |
QQIPTFULIXGLAI-YEOHUATISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoguanosine monohydrate typically involves the iodination of guanosine. One common method includes the reaction of guanosine with iodine monochloride in an organic solvent such as dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as recrystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: 8-Iodoguanosine monohydrate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide and hydrazine hydrate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products such as 5’-deoxy-5’-iodoguanosine derivatives.
Oxidation Reactions: Oxidized forms of guanosine derivatives.
Scientific Research Applications
8-Iodoguanosine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Iodoguanosine monohydrate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and genomic instability, making it a valuable tool in studying DNA damage and repair pathways . The compound targets guanine bases and can be recognized and processed by DNA repair enzymes such as OGG1 .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key differences between 8-iodoguanosine monohydrate and related guanine derivatives:
Key Research Findings
- 8-OHdG in Disease Biomarkers: Elevated 8-OHdG levels correlate with cardiovascular disease, as shown in meta-analyses involving immunoaffinity chromatography and monoclonal antibody-based ELISA .
- Oxidative Damage and Repair: 8-oxoG is a substrate for OGG1, a DNA glycosylase critical in base excision repair (BER). The iodine in 8-iodoguanosine may hinder enzymatic recognition, limiting its role in BER pathways .
- Stability in Formulations: Like 8-hydroxyguanine, this compound likely requires controlled storage (e.g., lyophilization) to prevent degradation, as hydrated forms are moisture-sensitive .
Purity and Analytical Methods
- 8-Hydroxyguanine : Purity exceeds 95% (HPLC/UV at 293 nm) .
- 8-OHdG : Quantified via isotope-dilution LC-MS/MS with automated solid-phase extraction .
- 8-Iodoguanosine: Analytical methods are unspecified in the evidence, but iodine’s high atomic weight may facilitate detection via mass spectrometry or X-ray crystallography.
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